Eplerenone ep impurity a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Eplerenone EP Impurity A involves the synthesis of 11α-p-toluenesulfonatecanrenone methyl acrylate as a raw material, followed by transesterification to obtain pure 17-hydroxy-7-alpha . The industrial production methods involve multigram-scale synthesis, where side reactions on the steroid ring C of the starting material lead to the formation of various impurities, including this compound .
Chemical Reactions Analysis
Eplerenone EP Impurity A undergoes several types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Involves the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include boron trifluoride, phosphorus pentachloride, and tetrahydrofuran . Major products formed from these reactions include various hydroxylated and chlorinated derivatives .
Scientific Research Applications
Eplerenone EP Impurity A is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control, method validation, and stability studies.
Chemistry: Used in the synthesis and characterization of process-related impurities.
Biology and Medicine: Used in the study of the pharmacokinetics and pharmacodynamics of Eplerenone.
Industry: Used in the development and optimization of industrial production processes for Eplerenone.
Mechanism of Action
Eplerenone EP Impurity A exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone system . This leads to increased plasma renin activity and aldosterone circulating levels, which do not overcome the effects of Eplerenone .
Comparison with Similar Compounds
Eplerenone EP Impurity A is compared with other similar compounds, such as:
Eplerenone EP Impurity B: 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone.
Eplerenone EP Impurity C: 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone.
Eplerenone EP Impurity D: 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone.
This compound is unique due to its specific molecular structure and the specific reactions it undergoes during the synthesis of Eplerenone .
Properties
Molecular Formula |
C23H28O5 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4,17-dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione |
InChI |
InChI=1S/C23H28O5/c1-20-6-3-14(24)11-13(20)12-15-18-16-4-7-22(8-5-17(25)27-22)21(16,2)9-10-23(18,20)28-19(15)26/h11,15-16,18H,3-10,12H2,1-2H3 |
InChI Key |
JEYBOVMEDWCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.